Cas no 936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate)

Ethyl 2-methyl-1H-pyrrole-3-carboxylate structure
936-12-9 structure
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9
C8H11NO2
153.178442239761
MFCD00101795
807840
136747

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Properties

Names and Identifiers

    • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
    • Ethyl 2-methyl-3-pyrrolecarboxylate
    • 1H-Pyrrole-3-carboxylicacid, 2-methyl-, ethyl ester
    • 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYLESTER
    • 2-Methylpyrrole-3-carboxylate
    • Ethyl 2-Methylpyrrole-3-carboxylate
    • Ethyl 2-methyl-1H-pyrrole-3-carboxylat
    • Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ACI)
    • Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
    • 3-(Ethoxycarbonyl)-2-methylpyrrole
    • 3-Ethoxycarbonyl-2-methyl-1H-pyrrole
    • Ethyl 2-methylpyrrole-3-carboxylate
    • NSC 81361
    • SR-01000400508-1
    • AM20120353
    • BRD-K60838362-001-01-5
    • 2-methyl-3-carbethoxy-pyrrole
    • FS-3079
    • FT-0649407
    • ChemDiv3_000481
    • HMS1474F19
    • SMR000304693
    • 3-carbethoxy-2-methylpyrrole
    • SR-01000400508
    • J-508673
    • SY015706
    • MLS000720164
    • AC-25658
    • NSC81361
    • SCHEMBL1156163
    • 3-ethoxycarbonyl-2-methylpyrrole
    • BCP16120
    • CCG-40446
    • HMS2605J11
    • 2-methylpyrrole-3-carboxylic acid ethyl ester
    • 1H-Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester
    • Ethyl2-methyl-1H-pyrrole-3-carboxylate
    • CS-D1657
    • DJDPDVJJTIGJTE-UHFFFAOYSA-N
    • EU-0068212
    • EN300-100936
    • AKOS001600293
    • MFCD00101795
    • DTXSID20239476
    • CHEMBL1892702
    • 936-12-9
    • NSC-81361
    • DB-006186
    • STK370626
    • ALBB-018079
    • +Expand
    • MFCD00101795
    • DJDPDVJJTIGJTE-UHFFFAOYSA-N
    • 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3
    • O(CC)C(C1C=CNC=1C)=O

Computed Properties

  • 153.078979g/mol
  • 0
  • 1.3
  • 1
  • 2
  • 3
  • 153.078979g/mol
  • 153.078979g/mol
  • 42.1Ų
  • 11
  • 147
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.49980
  • 42.09000
  • 1.517
  • 289.7°C at 760 mmHg
  • 79-82°C
  • 129℃
  • 1.106

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Security Information

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003QLK-250mg
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 98%
250mg
$4.00 2024-04-20
A2B Chem LLC
AB73640-250mg
2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
936-12-9 98%
250mg
$4.00 2024-07-18
Aaron
AR003QTW-250mg
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 97%
250mg
$3.00 2024-07-18
abcr
AB336373-1 g
Ethyl 2-methyl-1H-pyrrole-3-carboxylate, 95%; .
936-12-9 95%
1g
€68.30 2023-04-26
Ambeed
A227075-250mg
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 98%
250mg
$5.0 2024-04-16
Apollo Scientific
OR301118-5g
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 98%
5g
£45.00 2023-08-31
Chemenu
CM197738-10g
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 95%+
10g
$94 2021-08-05
Enamine
EN300-100936-0.05g
ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D522696-1g
Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
936-12-9 97%
1g
$230 2022-06-06
Fluorochem
078096-1g
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
936-12-9 98%
1g
£10.00 2022-03-01

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 4 h, 80 °C; 80 °C → 20 °C
Reference
Synthesis of 2-Alkylidenepyrrolidines, Pyrroles, and Indoles by Condensation of Silyl Enol Ethers and 1,3-Bis-Silyl Enol Ethers with 1-Azido-2,2-dimethoxyethane and Subsequent Reductive Cyclization
Bellur, Esen; Goerls, Helmar; Langer, Peter, Journal of Organic Chemistry, 2005, 70(12), 4751-4761

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes
Loy, Nicole S. Y.; Choi, Subin; Kim, Sunggak; Park, Cheol-Min, Chemical Communications (Cambridge, 2016, 52(46), 7336-7339

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia
Reference
The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates
Bullock, Eric; Carter, Roger A.; Cochrane, Regina M.; Gregory, Brian; Shields, Douglas C., Canadian Journal of Chemistry, 1977, 55(5), 895-905

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Gold(1+), (acetonitrile)[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-im… Solvents: Acetonitrile ;  14 h, rt
Reference
Regioselective synthesis of functionalized pyrroles via gold(I)-catalyzed [3+2] cycloaddition of stabilized vinyl diazo derivatives and nitriles
Lonzi, Giacomo; Lopez, Luis A., Advanced Synthesis & Catalysis, 2013, 355(10), 1948-1954

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate ;  rt
Reference
Preparation of pyrroles by reaction of donor-acceptor cyclopropanes with nitriles in the presence of Lewis acid catalysts.
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Acetonitrile ;  8 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor-Acceptor Cyclopropanes and Nitriles
Yu, Ming; Pagenkopf, Brian L., Organic Letters, 2003, 5(26), 5099-5101

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Mesityl bromide ,  Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, 150 °C
Reference
Efficient synthesis of pyrroles and 4,5,6,7-tetrahydroindoles via palladium-catalyzed oxidation of hydroxy-enamines
Aoyagi, Yutaka; Mizusaki, Toshihiko; Shishikura, Masahiro; Komine, Takashi; Yoshinaga, Tokuji; et al, Tetrahedron, 2006, 62(36), 8533-8538

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Mercuric chloride Solvents: Acetonitrile ,  Water
1.2 Reagents: Ammonium acetate
Reference
Unsaturated sulfoxides in organic synthesis: a new general pyrrole synthesis
Chan, Wing Hong; Lee, Albert W. M.; Lee, Ka Ming; Lee, Tin Yau, Journal of the Chemical Society, 1994, (17), 2355-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Reference
Versatility of Weinreb amides in the Knorr pyrrole synthesis
Alberola, Angel; Ortega, Alfonso Gonzalez; Sadaba, M. Luisa; Sanudo, Carmen, Tetrahedron, 1999, 55(21), 6555-6566

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ;  20 °C
1.2 12 h, 20 °C
Reference
Process for preparation of pyrrole derivatives
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, 150 °C
Reference
Synthesis of 3-acylpyrroles, 3-(alkoxycarbonyl)pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones and 3-benzoylpyridines based on Staudinger-aza-Wittig reactions of 1,3-dicarbonyl compounds with 2- and 3-azido-1,1-dialkoxyalkanes
Bellur, Esen; Yawer, Mirza A.; Hussain, Ibrar; Riahi, Abdolmajid; Fatunsin, Olumide; et al, Synthesis, 2009, (2), 227-242

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, 150 °C
Reference
Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane
Bellur, Esen; Langer, Peter, Tetrahedron Letters, 2006, 47(13), 2151-2154

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  2 h, 0 - 10 °C; overnight, rt
Reference
Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties
Jin, Yun-Zhou; Fu, Da-Xu; Ma, Nan; Li, Zhan-Cheng; Liu, Quan-Hai; et al, Molecules, 2011, 16, 9368-9385

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  6 h, 0 - 10 °C; 30 min, 0 - 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, 0 - 10 °C; overnight, rt
Reference
tetrahydropyrrolonaphthyridinones and related compounds as inhibitors of the HIV integrase enzyme and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Discovery of potent, selective sulfonylfuran urea endothelial lipase inhibitors
Goodman, Krista B.; Bury, Michael J.; Cheung, Mui; Cichy-Knight, Maria A.; Dowdell, Sarah E.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(1), 27-30

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bromine ;  2 h, cooled; 1 h, cooled
1.2 Reagents: Ammonia Solvents: Water ;  1 h; 0.5 h, rt
Reference
Preparation of substituted 1-heterocyclylsulfonyl-2-aminomethyl-5-(hetero)aryl-1H-pyrrole derivatives as acid secretion inhibitors for treating ulcer and related disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  15 min
Reference
Preparation of pyrrolocarboxamides as modulators of orphan nuclear receptor RAR-related orphan receptor-gamma (RORγ, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; overnight, rt
Reference
Preparation of pyrrolopyridines and thiazolopyridines, particularly N-[(4-hydroxy-1H-pyrrolo[2,3-c]pyridin-5-yl)carbonyl]glycine and N-(7-hydroxythiazolo[4,5-c]pyridin-6-yl)carbonyl]glycine derivatives, as hypoxia inducible factor hydroxylase modulators
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Product class 13: 1H-pyrroles
Black, D. StC., Science of Synthesis, 2002, 9, 441-552

Synthetic Circuit 20

Reaction Conditions
Reference
The rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines
Bullock, Eric; Gregory, Brian; Thomas, M. Thomas, Canadian Journal of Chemistry, 1977, 55(4), 693-9

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Raw materials

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Preparation Products

Ethyl 2-methyl-1H-pyrrole-3-carboxylate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:936-12-9)
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(CAS:936-12-9)
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Ethyl 2-methyl-1H-pyrrole-3-carboxylate Related Literature

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